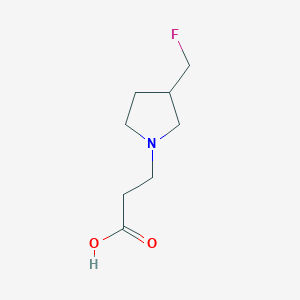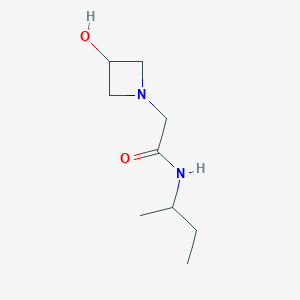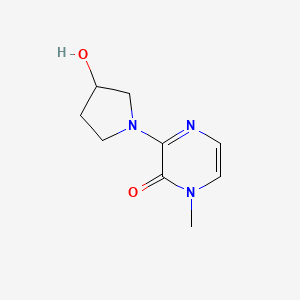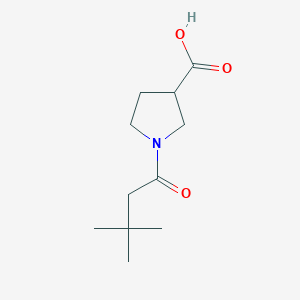
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is C7H13NO2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 263.7±23.0 °C at 760 mmHg, and a flash point of 113.3±22.6 °C . It has 3 freely rotating bonds, and its polar surface area is 41 Å2 .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
The compound is a key intermediate in the stereoselective synthesis of pharmaceuticals. For example, it has been used in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections caused by multidrug-resistant organisms. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, highlighting its utility in developing efficient and high-yield synthetic routes (Lall et al., 2012).
Catalytic Applications
Research has also explored its applications in catalysis. In one study, the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand in platinum(II) complexes demonstrated the preparation of ester and amide derivatives. These complexes showed potential as thermoactivatable anticancer agents, indicating the role of such compounds in developing new therapeutic strategies (Cabrera et al., 2019).
Enzymatic Synthesis
The enzymatic synthesis of β-hydroxy-α-amino acids using recombinant d-Threonine aldolase showcases another application. This process, efficient and selective, underscores the importance of such compounds in producing key intermediates for pharmaceuticals (Goldberg et al., 2015).
Diastereoselective Synthesis
Another application is found in the diastereoselective synthesis of trifluoromethylated chromanone-fused pyrrolidinyl spirooxindoles. This synthesis emphasizes the compound's utility in creating bioactive scaffolds with potential medicinal chemistry applications (Liu et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
3-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-5-7-1-3-10(6-7)4-2-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXYUZITAZPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1489000.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)




![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)